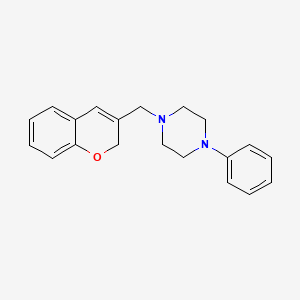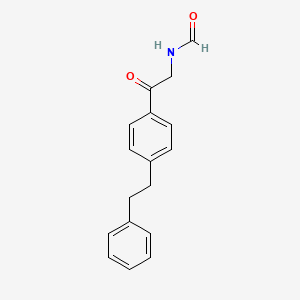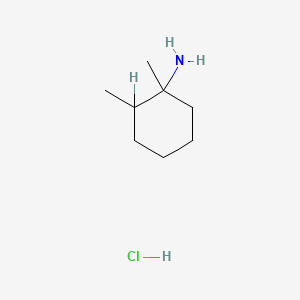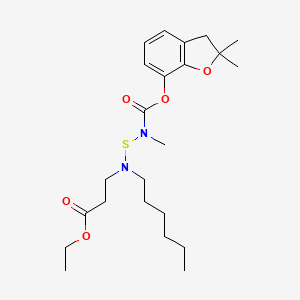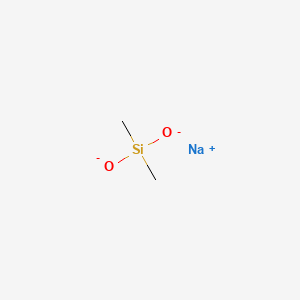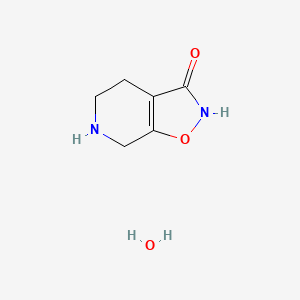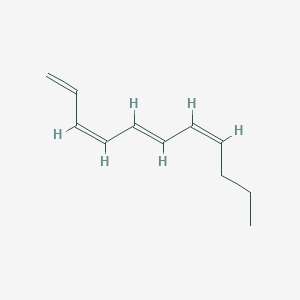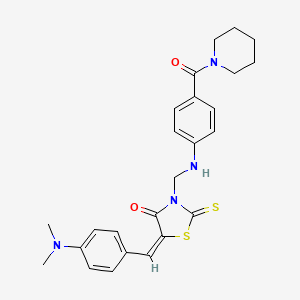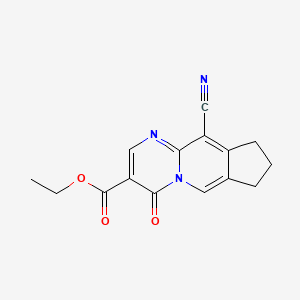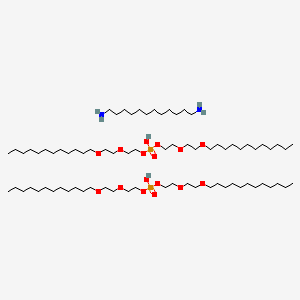
Einecs 302-411-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 9alpha-hydroxyandrost-4-en-3,17-dione involves several steps, typically starting from androst-4-ene-3,17-dione. The hydroxylation at the 9alpha position can be achieved using specific reagents and conditions. Industrial production methods often involve the use of microbial transformation or chemical synthesis routes to achieve the desired hydroxylation .
化学反応の分析
9alpha-hydroxyandrost-4-en-3,17-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other androstane derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
9alpha-hydroxyandrost-4-en-3,17-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related conditions.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
作用機序
The mechanism of action of 9alpha-hydroxyandrost-4-en-3,17-dione involves its interaction with androgen receptors. Upon binding to these receptors, it can modulate the expression of specific genes involved in various physiological processes. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the regulation of male characteristics and reproductive functions .
類似化合物との比較
9alpha-hydroxyandrost-4-en-3,17-dione can be compared with other similar compounds such as:
Androst-4-ene-3,17-dione: The parent compound from which it is derived.
Testosterone: Another androgen with similar biological effects but different structural features.
Dihydrotestosterone: A more potent androgen with a different mechanism of action.
The uniqueness of 9alpha-hydroxyandrost-4-en-3,17-dione lies in its specific hydroxylation at the 9alpha position, which imparts distinct chemical and biological properties .
特性
CAS番号 |
94108-72-2 |
|---|---|
分子式 |
C76H162N2O16P2 |
分子量 |
1422.0 g/mol |
IUPAC名 |
bis[2-(2-dodecoxyethoxy)ethyl] hydrogen phosphate;dodecane-1,12-diamine |
InChI |
InChI=1S/2C32H67O8P.C12H28N2/c2*1-3-5-7-9-11-13-15-17-19-21-23-35-25-27-37-29-31-39-41(33,34)40-32-30-38-28-26-36-24-22-20-18-16-14-12-10-8-6-4-2;13-11-9-7-5-3-1-2-4-6-8-10-12-14/h2*3-32H2,1-2H3,(H,33,34);1-14H2 |
InChIキー |
SQCDYZSQDODUDK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOCCOCCOP(=O)(O)OCCOCCOCCCCCCCCCCCC.CCCCCCCCCCCCOCCOCCOP(=O)(O)OCCOCCOCCCCCCCCCCCC.C(CCCCCCN)CCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



